Cas no 1804362-16-0 (4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde is a fluorinated pyridine derivative with a unique structural framework, combining a fluoromethyl group, a trifluoromethoxy substituent, and an aldehyde functionality. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the aldehyde group offers reactivity for further functionalization. Its distinct substitution pattern makes it valuable for designing novel heterocyclic compounds with tailored properties. The compound is typically handled under controlled conditions due to its reactive aldehyde moiety.
4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde structure
1804362-16-0 structure
Product name:4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS No:1804362-16-0
MF:C8H5F4NO3
MW:239.123816251755
CID:4814759

4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
    • Inchi: 1S/C8H5F4NO3/c9-2-4-1-6(16-8(10,11)12)13-7(15)5(4)3-14/h1,3H,2H2,(H,13,15)
    • InChI Key: CCIXXNBAPRFYRC-UHFFFAOYSA-N
    • SMILES: FCC1C=C(NC(C=1C=O)=O)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 383
  • XLogP3: 1
  • Topological Polar Surface Area: 55.4

4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094613-1g
4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
1804362-16-0 97%
1g
$1,445.30 2022-04-02

Additional information on 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde

4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804362-16-0): An Emerging Compound in Medicinal Chemistry

4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804362-16-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its fluoromethyl, hydroxy, and trifluoromethoxy substituents, offers a promising scaffold for the development of new therapeutic agents.

The presence of the fluoromethyl group in the molecule is particularly noteworthy. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design. The hydroxy group, on the other hand, can participate in hydrogen bonding interactions, which are crucial for receptor binding and biological activity. The trifluoromethoxy substituent further enhances the lipophilicity and can influence the electronic properties of the molecule, potentially modulating its pharmacological profile.

Recent studies have explored the potential applications of 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde in various therapeutic areas. One notable area of research is its use as a scaffold for developing inhibitors of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that the unique combination of functional groups in this molecule allowed it to bind effectively to the enzyme's active site, thereby inhibiting its function.

In addition to its potential as an enzyme inhibitor, 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde has also shown promise in the development of anti-inflammatory agents. Inflammation is a complex biological response that plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity by modulating key signaling pathways involved in inflammation.

The structural versatility of 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde also makes it an attractive candidate for drug discovery efforts targeting neurological disorders. Neurological conditions such as Alzheimer's disease and Parkinson's disease are characterized by complex pathophysiological mechanisms, and there is a pressing need for new therapeutic approaches. Research published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

The synthesis of 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde has been optimized to ensure high yields and purity, making it readily available for further research and development. Various synthetic routes have been explored, including those involving palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These methods have been fine-tuned to produce the compound with high efficiency and minimal side products, ensuring its suitability for large-scale production.

In conclusion, 4-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804362-16-0) represents a promising scaffold for the development of new therapeutic agents across multiple disease areas. Its unique combination of functional groups offers a versatile platform for drug design, with potential applications ranging from cancer therapy to neuroprotection. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its importance in medicinal chemistry.

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